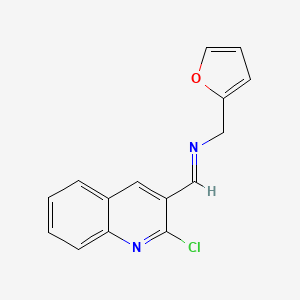
5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol is a useful research compound. Its molecular formula is C8H4F2N2O2 and its molecular weight is 198.129. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optoelectronic Device Applications
5-Pentafluorophenyl-1,2,4-oxadiazoles, including 5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-ol, have been synthesized for use in optoelectronic devices due to their light-emitting properties. These compounds show potential as light-emitters, making them suitable for applications in optoelectronics (Buscemi et al., 2006).
Electronic and Molecular Properties
In the field of organic electronics, derivatives of 1,3,4-oxadiazole, like this compound, are studied for their optoelectronic properties. They are used in molecular wires and OLED devices due to their ability to facilitate electron transport. The electron-withdrawing effect of the oxadiazole units is key in these applications (Wang et al., 2006).
Synthesis of Difluoromethylene-Containing Compounds
Research on the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds, which can include this compound, has shown potential for creating various organic compounds. These synthesized compounds find applications in different chemical industries, including pharmaceuticals (Yang et al., 2007).
Fluorinated Poly(Arylene Ether-1,3,4-oxadiazole)s
Fluorinated 1,3,4-oxadiazoles, such as this compound, are used to produce highly fluorinated polymers. These polymers are explored for their sensory properties to fluoride anion, indicating potential applications in chemical sensors and advanced materials science (Ding & Day, 2006).
Liquid Crystalline Properties
1,3,4-Oxadiazole-based compounds, which include this compound, have been synthesized and studied for their liquid crystalline properties. These compounds are significant in the development of liquid crystal displays and other related technologies (Zhu et al., 2009).
Interface with Metallic Surfaces
Studies on the interface of derivatives of 1,3,4-oxadiazole with metallic surfaces, particularly in the context of organic light-emitting diodes (OLEDs), reveal their significance in electronic device fabrication and molecular electronics. The molecular arrangement on surfaces can influence the efficiency and stability of these devices (Kwon et al., 2006).
Propiedades
IUPAC Name |
5-(2,4-difluorophenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-4-1-2-5(6(10)3-4)7-11-12-8(13)14-7/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDCTYHFYFHAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2699640.png)


![methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2699646.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2699647.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2699651.png)
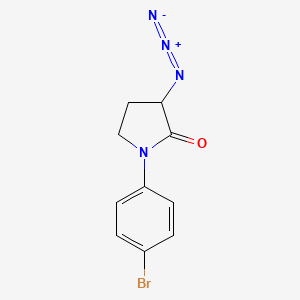
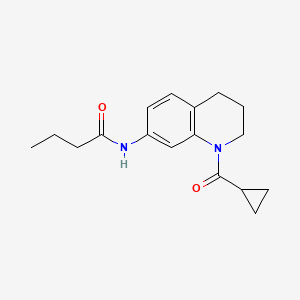
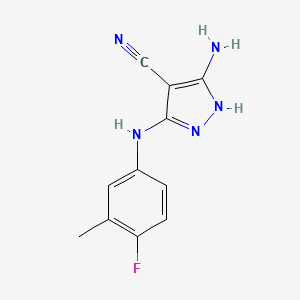
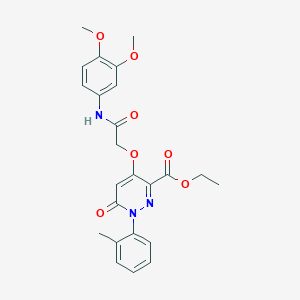
![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)
